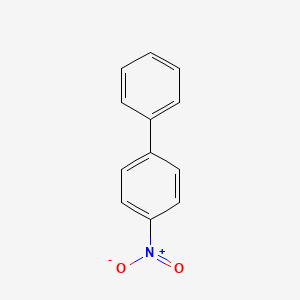

4-Nitrobiphenyl

Description

Historical Context of Nitroaromatic Compound Research

Nitroaromatic compounds, a class of organic molecules containing one or more nitro groups attached to an aromatic ring, have been a subject of extensive research for over a century. nih.gov Initially, their synthesis and chemical properties were explored, leading to their widespread use in industries such as the manufacturing of dyes, polymers, pesticides, and explosives. nih.govresearchgate.net The strong electron-withdrawing nature of the nitro group imparts unique chemical and functional diversity to these molecules. nih.gov

The environmental and health aspects of nitroaromatic compounds came under scrutiny as their prevalence in the environment increased due to industrial activities. nih.govresearchgate.net Many nitroaromatic compounds are recognized for their toxicity and mutagenicity, which has spurred research into their metabolic pathways and mechanisms of toxicity. nih.govscielo.br This has also driven the investigation of biodegradation processes as a means of environmental remediation for soil and groundwater contaminated with these compounds. nih.govresearchgate.netcswab.org

Significance of 4-Nitrobiphenyl (B1678912) as a Model Compound

This compound serves as a crucial model compound in several areas of chemical research for a number of reasons:

Structural Simplicity: Its well-defined structure, consisting of two phenyl rings linked by a single bond with a nitro group at a specific position, provides a relatively simple system for studying the fundamental properties and reactivity of nitroaromatic compounds.

Intermediate in Synthesis: It is a valuable intermediate in the synthesis of other complex organic molecules. solubilityofthings.com For instance, it is a precursor to 4-aminobiphenyl (B23562), a compound used in the production of antioxidants and formerly in the synthesis of dyes. wikipedia.orgontosight.ai

Probing Reaction Mechanisms: The presence of the nitro group significantly influences the electronic properties of the biphenyl (B1667301) system, making it an excellent substrate for studying various chemical reactions, including reduction and cross-coupling reactions. solubilityofthings.com Researchers utilize this compound to gain insights into reaction mechanisms and the behavior of nitro groups in different chemical environments. solubilityofthings.com

Environmental and Toxicological Studies: Due to its classification as a potential carcinogen and its presence as an environmental pollutant, this compound is often used in toxicological and environmental studies to understand the metabolic activation and degradation pathways of nitroaromatic compounds. wikipedia.orgnih.govresearchgate.net

Overview of Key Research Areas Pertaining to this compound

The research concerning this compound is multifaceted and spans several key areas:

Synthesis and Characterization: A primary area of research focuses on developing efficient and novel methods for the synthesis of this compound. wikipedia.org This includes traditional nitration of biphenyl as well as modern cross-coupling reactions. wikipedia.org Extensive characterization using various spectroscopic techniques is also a significant aspect.

Physicochemical Properties: The determination and understanding of the physical and chemical properties of this compound, such as its solubility, melting and boiling points, and crystal structure, are fundamental to its application and study. solubilityofthings.comchemicalbook.com

Chemical Reactivity: A large body of research is dedicated to exploring the chemical reactivity of this compound. solubilityofthings.com This includes the reduction of the nitro group to an amino group and its participation in various coupling reactions to form more complex structures. solubilityofthings.com

Materials Science: The electronic properties of this compound, influenced by the electron-withdrawing nitro group, make it a subject of interest in materials science, particularly in the design of new electronic materials. solubilityofthings.com

Environmental Science: Research in this area investigates the environmental fate of this compound, including its biodegradation and potential for remediation. cswab.org Studies on its detection in environmental samples are also crucial. researchgate.net

Interactive Data Table: Key Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉NO₂ | epa.govscbt.com |

| Molecular Weight | 199.21 g/mol | chemicalbook.comscbt.com |

| Appearance | White to yellow needle-like crystalline solid | nih.govchemicalbook.comosha.gov |

| Odor | Sweetish | nih.govosha.gov |

| Melting Point | 114 °C (237 °F) | nih.govchemicalbook.com |

| Boiling Point | 340 °C (644 °F) | nih.govchemicalbook.com |

| Water Solubility | Insoluble | nih.govchemicalbook.comnoaa.gov |

| LogP (Octanol/Water Partition Coefficient) | 3.77 | epa.govilo.org |

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJQRLZAPXASRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041522 | |

| Record name | 4-Nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitrobiphenyl is a white to yellow needle-like crystalline solid with a sweetish odor. (NIOSH, 2022), White to yellow, needle-like, crystalline solid with a sweetish odor; [NIOSH], WHITE-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR., White to yellow, needle-like, crystalline solid with a sweetish odor. | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

644 °F at 760 mmHg (NIOSH, 2023), 340 °C @ 760 MM HG, 340 °C, 644 °F | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

290 °F (NIOSH, 2023), 290 °F, 143 °C c.c. | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitrobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/274 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NIOSH, 2023), SOL IN ETHER, BENZENE, CHLOROFORM, ACETIC ACID, SLIGHTLY SOL IN COLD ALC, Solubility in water: very poor, Insoluble | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

YELLOW NEEDLES FROM ALC, WHITE NEEDLES, White to yellow, needle-like, crystalline solid. | |

CAS No. |

92-93-3, 28984-85-2 | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028984852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-nitrobiphenyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12300 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Nitrobiphenyl | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1324 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitrobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.005 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-NITROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QM80NUW6WZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Biphenyl, 4-nitro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/DV557300.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

237 °F (NIOSH, 2023), 114 °C, 237 °F | |

| Record name | 4-NITROBIPHENYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16078 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-NITROBIPHENYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2632 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-NITROBIPHENYL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1395 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 4-NITRODIPHENYL (4-NITROBIPHENYL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/744 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4-Nitrobiphenyl | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0451.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Synthetic Methodologies and Reaction Pathways of 4 Nitrobiphenyl

Established Synthetic Routes to 4-Nitrobiphenyl (B1678912) and its Derivatives

Nitration of Biphenyl (B1667301)

The direct nitration of biphenyl is a common method for the preparation of this compound. ontosight.aiwikipedia.org This electrophilic aromatic substitution reaction typically involves treating biphenyl with a nitrating mixture, which is a combination of nitric acid and sulfuric acid. vaia.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). vaia.com

The nitronium ion then attacks one of the benzene (B151609) rings of the biphenyl molecule. vaia.com Due to steric hindrance and the electronic effects of the phenyl group, the substitution preferentially occurs at the para position (position 4), leading to the formation of this compound as the major product. vaia.com The reaction is generally carried out under controlled temperature conditions to manage the exothermic nature of the reaction and to minimize the formation of dinitrated and other isomeric byproducts. ontosight.ai

A specific protocol involves heating a mixture of 4-nitro-aniline, trichloroacetic acid, cuprous chloride, and trimethylorthoformate in benzene, followed by the addition of sodium nitrite (B80452) to yield this compound. prepchem.com

Cross-Coupling Reactions

Cross-coupling reactions offer a versatile and controlled approach to the synthesis of this compound and its derivatives, allowing for the specific formation of the carbon-carbon bond between two different aryl groups.

The Suzuki-Miyaura coupling is a widely used method for synthesizing this compound. google.comtandfonline.com This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide. gre.ac.ukresearchgate.net For the synthesis of this compound, this can be achieved by reacting phenylboronic acid with 1-bromo-4-nitrobenzene (B128438) or 4-nitrophenylboronic acid with a halobenzene. google.comgre.ac.uk

The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate, and a base. gre.ac.ukrsc.org The base is crucial for the activation of the organoboron compound. The choice of solvent, base, and catalyst can significantly influence the reaction yield and efficiency. utrgv.edugoogle.com For instance, studies have explored various bases like sodium carbonate, potassium phosphate, and sodium hydroxide (B78521), often in solvent systems like toluene/ethanol/water or DMF/water. utrgv.edugoogle.com

Microwave-assisted Suzuki coupling has been shown to significantly reduce reaction times. mdpi.com For instance, the synthesis of 2-methoxy-4′-nitrobiphenyl from 4-bromonitrobenzene and 2-methoxyphenyl boronic acid was achieved in high yield in just 20 minutes using microwave irradiation. mdpi.com

Table 1: Examples of Suzuki Coupling Reactions for this compound Synthesis

| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/ethanol/water | - | gre.ac.uk |

| 4-Chloronitrobenzene | Phenylboronic acid | Pd(OAc)₂ | - | - | 94% (GC yield) | rsc.org |

| 4-Bromonitrobenzene | Phenylboronic acid | Pd catalyst | Various | Propanol | - | utrgv.edu |

| 4-Bromonitrobenzene | 2-Methoxyphenyl boronic acid | Pd EnCat™ 30 | TBAA | - | 93% | mdpi.com |

| Bromoarenes | Aryl boronic acids | Nanopalladium catalyst | K₂CO₃ | DMF/water | High yields | google.com |

The Negishi coupling provides another powerful tool for the synthesis of unsymmetrical biaryls like this compound. rsc.org This reaction involves the coupling of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. orgsyn.orgwikipedia.org

A general procedure for synthesizing a derivative, 2-methyl-4'-nitrobiphenyl (B1594515), involves the reaction of an o-tolylzinc chloride solution with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). orgsyn.org The reaction is typically carried out in a solvent such as tetrahydrofuran (B95107) at room temperature. orgsyn.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. researchgate.net While effective, a potential side reaction is homocoupling. wikipedia.org

The choice between nickel and palladium catalysts can be significant; nickel catalysts are often more effective for sterically hindered aryl reagents, while palladium catalysts offer greater chemoselectivity. orgsyn.org For instance, the nitro group is generally not compatible with nickel-phosphine catalysts. orgsyn.org

The Stille coupling reaction is a versatile method for forming carbon-carbon bonds by coupling an organotin compound with an organic halide, catalyzed by palladium. rsc.orgnih.gov This method is advantageous due to the stability of organostannanes to air and moisture and their compatibility with a wide range of functional groups. nih.gov

For the synthesis of this compound derivatives, such as 4-methoxy-4'-nitrobiphenyl, the reaction can be performed by coupling 4-nitrophenyl trifluoromethanesulfonate (B1224126) with tributyl(4-methoxyphenyl)stannane (B1303066) using a palladium catalyst. smolecule.com The reaction conditions have been improved over time with the development of bulky and electron-rich phosphine (B1218219) ligands, allowing for milder conditions and a broader substrate scope, including the use of aryl chlorides. nih.gov The catalytic cycle of the Stille reaction involves oxidative addition, transmetalation, and reductive elimination steps. rsc.org

Negishi Coupling Protocols

Ullmann Method

The Ullmann reaction is a classical method for the synthesis of symmetrical and unsymmetrical biphenyls, which involves the copper-promoted coupling of two aryl halides. google.comnih.gov For the synthesis of nitrobiphenyl derivatives, this typically requires high temperatures. google.com For example, reacting 2,4-dichloroiodobenzene with 2,5-dibromonitrobenzene under Ullmann conditions yields 4-bromo-2',4'-dichloro-2-nitrobiphenyl. prepchem.com Similarly, an Ullmann reaction between p-fluoroiodobenzene and 4-bromo-3-nitroacetophenone can produce 4-acetyl-4'-fluoro-2-nitrobiphenyl. prepchem.com

While effective for certain symmetrical couplings, the traditional Ullmann reaction often suffers from harsh reaction conditions and the formation of byproducts. nih.gov Modified Ullmann conditions, such as performing the reaction at lower temperatures in solvents like N-methylpyrrolidinone (NMP) with copper-bronze and catalytic amounts of Cu(I)Cl, have been developed to address these issues. nih.gov A novel approach involves the decarboxylation of o-nitrobenzoic acid in the presence of copper(I) oxide and an iodoarene to form 2-nitrobiphenyl (B167123) derivatives, suggesting a connection between the Ullmann reaction and copper-catalyzed decarboxylation. scispace.com

Synthesis from Nitroaniline and Benzene

A notable and economically viable method for synthesizing this compound involves the reaction of nitroaniline with benzene. google.com This approach is advantageous due to the low cost and ready availability of the starting materials. google.com The process typically involves mixing nitroaniline and benzene in a solvent system containing a halogenated organic acid, a halogenated metal salt, and a nitrite. google.com One specific example involves heating a mixture of 4-nitroaniline (B120555), trichloroacetic acid, cuprous chloride, and trimethylorthoformate in benzene to 60°C. Sodium nitrite is then added, and the reaction is maintained under stirring for an extended period. prepchem.com The subsequent hydrolysis and workup of the organic layer yield this compound. prepchem.com This method, often considered a modification of the Gomberg-Bachmann reaction, provides a direct route to biphenyl compounds, though it can be associated with the formation of side products, leading to yields that are often below 40% in its original format. google.comwikipedia.org

Mechanistic Investigations of this compound Synthesis

Catalytic Mechanisms in Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are highly effective methods for the synthesis of this compound and its derivatives. researchgate.netrsc.org The catalytic cycle of these reactions is a well-studied, multi-step process.

The generally accepted mechanism for Suzuki-Miyaura coupling involves the following key steps:

Oxidative Addition: The cycle initiates with the oxidative addition of an aryl halide (like 4-bromonitrobenzene) to a palladium(0) complex. This step forms a palladium(II) intermediate. mdpi.com

Transmetalation: The organoboron compound (e.g., phenylboronic acid) then undergoes transmetalation with the palladium(II) complex. A base is crucial in this step to activate the boronic acid.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium complex, which forms the C-C bond of the biphenyl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue. researchgate.net

The efficiency of these reactions is significantly influenced by the choice of ligands, solvents, and base. researchgate.net For instance, the use of specific phosphine ligands can greatly enhance the catalytic activity and product yields. researchgate.net Mechanistic studies have shown that the stability and coordination of the palladium complexes are critical for the catalytic cycle's efficiency. nih.gov

| Catalyst System | Reactants | Conditions | Yield | Reference |

| Pd(PPh₃)₄ | 4-nitrobromobenzene, phenylboronic acid | K₂CO₃, THF/water, 80°C, 12h | >80% | |

| Pd/C | 4-nitrobromobenzene, phenylboronic acid | NaHCO₃, 100°C | 52-68% | researchgate.net |

| Pd(OAc)₂ | 4-chloronitrobenzene, phenylboronic acid | 130°C, 17h | 94% (GC yield) | rsc.org |

Electrophilic Aromatic Substitution Mechanisms

The synthesis of this compound can also be achieved through electrophilic aromatic substitution, specifically the nitration of biphenyl. This reaction proceeds via a well-established two-step mechanism. masterorganicchemistry.com

Formation of the Electrophile: The reaction typically employs a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). vaia.com The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). vaia.commasterorganicchemistry.com

Attack and Rearomatization: The π-electron system of the biphenyl ring acts as a nucleophile and attacks the nitronium ion. masterorganicchemistry.com This forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. vaia.comdalalinstitute.com In the case of biphenyl, the attack preferentially occurs at the para-position (4-position) of one of the rings due to less steric hindrance. vaia.com A base, such as the bisulfate ion (HSO₄⁻), then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding this compound. vaia.com

The phenyl group is considered an ortho, para-directing group, meaning it activates these positions for electrophilic attack. stackexchange.com However, once one nitro group is introduced, the ring becomes deactivated, making subsequent nitrations more difficult. stackexchange.com

Influence of Reaction Conditions on Reaction Pathways

Temperature: In cross-coupling reactions, elevated temperatures (e.g., 80–120°C) generally increase the reaction rate. However, excessively high temperatures can lead to the formation of unwanted side products, such as dehalogenated derivatives.

Catalyst and Ligands: The choice of catalyst and associated ligands is critical, especially in palladium-catalyzed reactions. For example, in Suzuki couplings, different phosphine ligands can lead to significant variations in yield. researchgate.net The use of palladium on carbon (Pd/C) as a heterogeneous catalyst offers advantages in terms of ease of separation and reusability. researchgate.net

Solvent: The polarity of the solvent can influence reaction rates and yields. For instance, aqueous-alcoholic solvent systems have been shown to be effective for cross-coupling reactions, sometimes outperforming traditional dipolar aprotic solvents. researchgate.net

Base: In Suzuki-Miyaura reactions, the choice and amount of base are crucial for activating the boronic acid and facilitating the transmetalation step. researchgate.net

Novel Synthetic Strategies for this compound and its Analogues

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods, aligning with the principles of green chemistry.

Stereoselective Synthesis of this compound Derivatives

The stereoselective synthesis of this compound derivatives often focuses on creating axial chirality, a feature of molecules with hindered rotation around a single bond. This is particularly relevant for biphenyls with bulky substituents in the ortho positions. While the direct stereoselective synthesis of this compound itself is not a common focus due to free rotation around the biphenyl bond, the synthesis of its chiral derivatives is an area of active research.

One approach involves the use of chiral catalysts in cross-coupling reactions. For instance, enantioselective Suzuki-Miyaura cross-coupling reactions can be employed to create chiral biphenyl structures. Although not specifically detailed for this compound in the provided information, this methodology is a general strategy for synthesizing chiral biphenyls. rsc.org Another strategy involves the diastereoselective conversion of a ketone to an amine on a pre-existing chiral scaffold that includes a 4-nitrophenyl group. beilstein-journals.org For example, the synthesis of chiral 3-phenylcyclohexanamine derivatives has been reported, though with poor diastereomeric control. beilstein-journals.org

Research has also explored the synthesis of axially chiral biphenyls with various substituents, including nitro groups, to investigate their rotational energy barriers. researchgate.net The synthesis of P,N-biphenyl derivatives with central chirality has been achieved through methods like Suzuki coupling and aromatic nucleophilic substitution, highlighting the toolbox available for creating stereochemically complex molecules containing the nitrobiphenyl core. researchgate.net

Derivatization of this compound for Research Purposes

The reduction of the nitro group in this compound to an amino group to form 4-aminobiphenyl (B23562) is a fundamental and widely utilized transformation. vulcanchem.com This reaction is crucial as 4-aminobiphenyl is a significant compound, albeit one with carcinogenic properties, and serves as a precursor for various other derivatives. iarc.fr

A variety of reducing agents and conditions can accomplish this conversion. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as palladium on carbon (Pd/C), platinum (IV) oxide, or Raney nickel. vulcanchem.comajol.info The reaction is typically carried out under a hydrogen atmosphere. ajol.info

Other chemical reducing systems are also effective. These include metals in acidic media, such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). researchgate.net Sodium borohydride (B1222165) (NaBH₄) can be used in conjunction with nickel or cobalt salts. researchgate.net A titanium(III)-based reducing agent has also been specifically used to reduce this compound to 4-aminobiphenyl for analytical purposes. researchgate.net More recently, a transition-metal-free reduction using potassium borohydride and iodine has been reported, where boron triiodide (BI₃) is generated in situ as the active reductant. acs.org

Table 1: Selected Reagents for the Reduction of this compound to 4-Aminobiphenyl

| Reagent/Catalyst System | Solvent | Additional Conditions | Reference |

| H₂ / Palladium on Carbon (Pd/C) | Ionic Liquid ([bmim][BF₄]) | Room Temperature | ajol.info |

| H₂ / Platinum (IV) Oxide | Ionic Liquid ([bmim][BF₄]) | Room Temperature | ajol.info |

| Tin (Sn) / Hydrochloric Acid (HCl) | Ethanol | Reflux | researchgate.net |

| Iron (Fe) / Hydrochloric Acid (HCl) | Ethanol | Reflux | researchgate.net |

| Titanium(III) Citrate Complex | Aqueous | - | researchgate.net |

| Potassium Borohydride (KBH₄) / Iodine (I₂) | - | In situ generation of BI₃ | acs.org |

The introduction of a hydroxyl group onto the this compound core can be achieved through several synthetic routes. One method is the denitrative hydroxylation of this compound itself. Research has shown that this compound can be converted to 4-hydroxybiphenyl in good yield by reacting it with an oxime reagent and potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO). chemrxiv.org This reaction is proposed to proceed through a radical mechanism. chemrxiv.org

Another approach involves the nitration of 4-hydroxybiphenyl. Treating 4-hydroxybiphenyl with nitric acid in glacial acetic acid can selectively produce 4-hydroxy-3-nitrobiphenyl. google.com This method offers high selectivity and yield. google.com

The metabolism of this compound can also lead to hydroxylated products. Studies on the reductive metabolism of this compound by rat liver fractions have identified hydroxylated metabolites, such as x-OH-4-nitrobiphenyl, as minor products. oup.comoup.com Furthermore, photo-excitation of 4-hydroxy-4'-nitrobiphenyl (B1295355) can lead to excited state proton transfer, a process relevant to its applications in catalytic synthesis. ustc.edu.cn

The biphenyl core of this compound can undergo electrophilic substitution reactions such as alkylation and halogenation, although the presence of the deactivating nitro group influences the position of substitution.

Alkylation: Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring, typically using an alkyl halide and a Lewis acid catalyst like aluminum chloride (AlCl₃). studymind.co.ukmt.comopenstax.org For this compound, the nitro group is strongly deactivating and meta-directing for electrophilic attack on its own ring. Therefore, substitution is more likely to occur on the unsubstituted phenyl ring at the ortho and para positions (2' and 4' positions). arizona.edu The synthesis of 2-methyl-4'-nitrobiphenyl has been accomplished via the reaction of o-tolylzinc chloride with 1-bromo-4-nitrobenzene in the presence of a palladium catalyst. orgsyn.org

Halogenation: Halogenation of aromatic compounds is an electrophilic aromatic substitution that typically requires a catalyst, such as a ferric or aluminum halide (e.g., FeBr₃, AlCl₃), to activate the halogen. libretexts.org Similar to alkylation, the deactivating nitro group directs incoming electrophiles to the other ring. For instance, bromination of this compound would be expected to yield products substituted on the non-nitrated ring. arizona.edu The synthesis of halogenated derivatives like 3-bromo-4-nitrobiphenyl (B3050664) and 4-bromo-4'-nitrobiphenyl (B1267536) has been reported, often through sequential electrophilic bromination and nitration of biphenyl. cymitquimica.com

The formation of 4-nitrosobiphenyl (B155253) can occur through the metabolic reduction of this compound. In vivo and in vitro studies have demonstrated that this compound is metabolized to 4-nitrosobiphenyl, along with other metabolites like N-hydroxy-4-aminobiphenyl. oup.comnih.gov This conversion is a key step in the metabolic activation of this compound. iarc.fr Specifically, the N-hydroxy metabolite of 4-aminobiphenyl (4-ABP(NHOH)) can be oxidized to 4-nitrosobiphenyl. nih.govnih.gov This process is implicated in the compound's biological activity. nih.govscholaris.ca

Direct synthesis of nitroso derivatives from related compounds is also possible. For example, 2-hydroxy-5-nitrosobiphenyl can be obtained from diazotized aniline (B41778) and p-nitrosophenol. researchgate.net While a direct synthetic conversion of this compound to 4-nitrosobiphenyl is less commonly described in the provided context, the metabolic pathway clearly establishes this transformation.

Chemical Reactivity and Transformation Studies of 4 Nitrobiphenyl

Reduction Reactions of the Nitro Group

The most prominent chemical transformation of 4-nitrobiphenyl (B1678912) involves the reduction of its nitro moiety. This can be achieved through enzymatic, chemical, and electrochemical methods, each following distinct pathways to yield various reduced products.

In biological systems, this compound undergoes extensive reductive metabolism, primarily catalyzed by enzymes in the liver. aacrjournals.org Studies using rat liver fractions have demonstrated that both cytosolic and microsomal enzymes are involved in this process. aacrjournals.orgosti.gov Under anaerobic conditions, these enzymes convert this compound into several metabolites. aacrjournals.orgnih.gov

The primary pathway involves the reduction of the nitro group to a nitroso intermediate, then to a hydroxylamino group, and finally to an amino group. The major metabolites identified are 4-aminobiphenyl (B23562) (4-ABP) and hydroxylaminobiphenyls. nih.govoup.com In one study using rat liver S-9 fractions, 4-ABP accounted for as much as 79% of the total metabolites formed. nih.govoup.com Minor metabolites have also been identified, including 4-acetylaminobiphenyl (B142796) (4-AABP), N-hydroxy-4-acetylaminobiphenyl (4-AABP-N-OH), and N-formyl-4-aminobiphenyl (N-formyl-4-ABP), indicating subsequent N-acetylation and N-formylation pathways. nih.gov

Several key enzymes have been implicated in these reductive processes. Cytosolic enzymes such as xanthine (B1682287) oxidase and aldehyde oxidase play a significant role. aacrjournals.orgnih.gov The activity of xanthine oxidase in reducing this compound has been confirmed in preparations from rat liver and dog bladder cytosol. osti.govnih.gov Microsomal nitroreductases, which require cofactors like NADPH, also contribute to the reduction, although the activity in the cytosol can be markedly higher. aacrjournals.orgosti.gov

Table 1: Key Enzymes and Metabolites in the Enzymatic Reduction of this compound

| Enzyme/Cellular Fraction | Key Metabolites Identified | Species/System Studied | Reference |

|---|

This compound can be efficiently reduced to 4-aminobiphenyl through various chemical methods. Catalytic hydrogenation is a common and effective pathway. This process typically employs a metal catalyst, such as palladium on charcoal (Pd/C), and a source of hydrogen. mit.edursc.orgajol.info The reaction is highly chemoselective, targeting the nitro group for reduction to a primary amine while leaving the aromatic rings intact. mit.edu Studies have demonstrated that this method can achieve high yields of 4-aminobiphenyl. mit.eduajol.info

Another established method involves the use of activated iron in the presence of an acid, such as hydrochloric acid. sci-hub.st This technique has been successfully used for the reduction of this compound and other aromatic nitro compounds, offering an advantage in that the materials are inexpensive and it avoids the formation of chlorinated byproducts that can occur with other methods. sci-hub.st

Table 2: Summary of Chemical Reduction Methods for this compound

| Reducing Agent/System | Product | Notes | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂) with Pd/C | 4-Aminobiphenyl | Highly chemoselective for the nitro group. mit.edumit.edu | mit.edursc.orgajol.info |

| Activated Iron with HCl | 4-Aminobiphenyl | Inexpensive materials and avoids chlorinated side products. sci-hub.st | sci-hub.st |

| Titanium(III)-based reducing agent | 4-Aminobiphenyl | Used for analytical purposes to convert 4-NBP to 4-ABP for detection. researchgate.net | researchgate.net |

The electrochemical reduction of this compound has been investigated using techniques like cyclic voltammetry, often at a hanging mercury drop electrode (HMDE). researchgate.netresearchgate.net The mechanism is understood to be a quasi-reversible process primarily involving the transfer of four electrons to the nitro group. electrochemsci.org This multi-electron reduction converts the nitro group into a hydroxylamino group (-NHOH). electrochemsci.org

Studies have shown that the reduction process is controlled by a combination of both diffusion and adsorption of the this compound molecule onto the electrode surface. researchgate.net The potential at which the reduction occurs is dependent on the pH of the solution. electrochemsci.org At certain temperatures, typically above 25°C in dimethylformamide, the initially formed radical anion can be protonated by a parent this compound molecule, forming a radical species that can undergo further electrochemical reduction, introducing additional complexity to the mechanism. rsc.org

Chemical Reduction Pathways

Oxidative Transformations of this compound

While reduction of the nitro group is the predominant transformation, this compound can also undergo oxidative reactions, particularly involving the biphenyl (B1667301) ring system. These transformations can be initiated by highly reactive species like hydroxyl radicals or through enzymatic processes.

In the atmosphere, this compound is expected to react with photochemically generated hydroxyl (OH) radicals. nih.gov The reaction proceeds via the electrophilic addition of the OH radical to the aromatic rings, forming an OH-adduct intermediate. ca.govacs.org This initial step is the dominant atmospheric loss process for many aromatic compounds. ca.gov The estimated rate constant for the gas-phase reaction between this compound and OH radicals is 2.36 x 10⁻¹² cm³/molecule-sec at 25°C. nih.gov This suggests a potential for degradation in the atmosphere. nih.gov Subsequent reactions of the OH-adduct, particularly in the presence of nitrogen oxides (NOx), can lead to the formation of nitrated and hydroxylated products. ca.govacs.org For the related compound biphenyl, reaction with OH radicals is known to produce 3-nitrobiphenyl. ca.gov

In addition to reductive pathways, the biotransformation of this compound can also yield hydroxylated products through oxidative metabolism. nih.gov This process involves the introduction of a hydroxyl group onto the aromatic rings, a reaction typically catalyzed by cytochrome P450 (CYP450) enzymes. mdpi.comuv.es

Metabolic studies using rat liver fractions have tentatively identified a ring-hydroxylated derivative, denoted as x-OH-4-nitrobiphenyl, as a minor metabolite. osti.govnih.govoup.com The formation of such products indicates that ring oxidation occurs alongside nitroreduction. nih.govnih.gov While the exact position of hydroxylation was not specified in these studies, this pathway represents a detoxication mechanism, as hydroxylation generally increases the water solubility of xenobiotics, facilitating their excretion. mdpi.com

Hydroxyl Radical Reactions

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction type for this compound. In these reactions, a nucleophile replaces a leaving group on the aromatic ring. The nitro group (–NO2) is a strong electron-withdrawing group, which activates the biphenyl ring system towards nucleophilic attack. wikipedia.org This activation facilitates the displacement of a suitable leaving group, such as a halide.

Traditionally, these reactions require electron-deficient nitroarenes and often necessitate high temperatures and strong basic conditions. escholarship.org For instance, 4'-Chloro-2-nitrobiphenyl can undergo substitution of the chlorine atom by various nucleophiles. The reaction of this compound with nucleophiles like amines or thiols can lead to the formation of azoles or thioethers, respectively.

A more recent development is a visible-light-induced denitrative chlorination reaction. This method allows for the conversion of unactivated nitroarenes, including this compound, into chlorinated products under mild conditions, without the need for photoredox or noble metal catalysts. escholarship.org This photochemical approach expands the scope of nucleophilic aromatic substitution to a broader range of substrates. escholarship.org

Photochemical Transformations and Photodegradation

This compound can undergo significant transformations when exposed to light. Photodegradation is a potentially important process for its removal from the environment, particularly in water and on soil surfaces. nih.gov While kinetic data on its environmental photolysis is limited, studies have shown that it can photodegrade rapidly in the presence of certain substances. nih.gov For example, when solutions containing diethylamine (B46881) are exposed to UV light above 290 nm, this compound degrades quickly. nih.gov

The photochemical processing of this compound in the atmospheric aqueous phase is also a relevant transformation pathway. researchgate.net Reactions with photochemically produced hydroxyl radicals (•OH) are considered a significant removal mechanism. nih.govresearchgate.net The estimated half-life for the vapor-phase reaction of this compound with hydroxyl radicals in an average atmosphere is approximately 6.8 days. nih.gov

Furthermore, light can promote denitrative chlorination, where a chlorine radical replaces the nitro group. escholarship.org This reaction has been demonstrated to proceed under visible light irradiation. escholarship.org

Biotransformation and Biodegradation Pathways

The biodegradation of this compound is a critical process in its environmental fate, with microbial activity playing a central role.

Microbial Degradation of this compound

Microorganisms have demonstrated the ability to degrade this compound, utilizing it as a source of carbon and energy. tandfonline.com Both aerobic and anaerobic degradation pathways have been observed. A study using a facultative gram-negative bacterial strain showed that it could grow using this compound as the sole carbon source. tandfonline.comtandfonline.com The degradation process involves the breakdown of the biphenyl structure, often starting with the reduction of the nitro group. oup.comoup.com

One of the primary mechanisms in microbial degradation is the action of nitroreductases, which are flavoenzymes that catalyze the reduction of the nitro group to a hydroxylamino group and subsequently to an amino group. oup.comoup.com This initial reductive step is crucial for further breakdown of the molecule. oup.comoup.com Studies have shown that this compound can be extensively catabolized, with oxidative metabolic actions targeting the unsubstituted aromatic ring. tandfonline.com

Identification of Intermediate Metabolites

The microbial degradation of this compound proceeds through a series of intermediate metabolites. Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying these compounds. tandfonline.comtandfonline.com

Key identified intermediates include:

2,3-dihydro-2,3-dihydroxy-4'-nitrobiphenyl tandfonline.comtandfonline.com

3,4-dihydro-3,4-dihydroxy-4'-nitrobiphenyl tandfonline.comtandfonline.com

3,4-dihydroxy-4'-nitrobiphenyl tandfonline.comtandfonline.com

2-hydroxy-6-oxo-6-(4'-nitrophenyl) hexanoic acid tandfonline.comtandfonline.com

4-nitrocinnamic acid tandfonline.comtandfonline.com

4-nitrobenzoic acid tandfonline.com

4-aminobenzoic acid tandfonline.comtandfonline.com

2-hydroxy-4'-nitrobiphenyl tandfonline.com

4-hydroxy-4'-nitrobiphenyl (B1295355) tandfonline.com

2-hydroxy-3-nitroso-4'-nitrobiphenyl tandfonline.comtandfonline.com

The formation of these intermediates indicates that the degradation can proceed through dioxygenase-initiated pathways, leading to ring cleavage. tandfonline.comtandfonline.com The detection of hydroxylated compounds also suggests a minor metabolic route similar to that observed in mammalian systems. tandfonline.comtandfonline.com

| Metabolite | Chemical Formula | Detection Method |

|---|---|---|

| 2,3-dihydro-2,3-dihydroxy-4'-nitrobiphenyl | C12H11NO4 | GC-MS |

| 3,4-dihydro-3,4-dihydroxy-4'-nitrobiphenyl | C12H11NO4 | GC-MS |

| 3,4-dihydroxy-4'-nitrobiphenyl | C12H9NO4 | GC-MS |

| 2-hydroxy-6-oxo-6-(4'-nitrophenyl) hexanoic acid | C12H13NO5 | GC-MS |

| 4-nitrocinnamic acid | C9H7NO4 | GC-MS |

| 4-nitrobenzoic acid | C7H5NO4 | GC-MS |

| 4-aminobenzoic acid | C7H7NO2 | GC-MS |

| 2-hydroxy-4'-nitrobiphenyl | C12H9NO3 | GC-MS |

| 4-hydroxy-4'-nitrobiphenyl | C12H9NO3 | GC-MS |

| 2-hydroxy-3-nitroso-4'-nitrobiphenyl | C12H8N2O4 | GC-MS |

Role of Specific Bacterial Strains in this compound Metabolism

Several bacterial strains have been identified as capable of metabolizing this compound and related nitroaromatic compounds. A facultative gram-negative strain, designated B-206, has been shown to utilize this compound as its sole carbon source. tandfonline.comtandfonline.com

While specific studies focusing solely on this compound degrading strains are somewhat limited, research on similar compounds provides insight. For example, Pseudomonas pseudoalcaligenes JS45 possesses a nitrobenzene (B124822) reductase that can also act on this compound ether. oup.comoup.com Other genera known for degrading nitroaromatic compounds, and therefore potentially capable of metabolizing this compound, include Arthrobacter, Burkholderia, Comamonas, Nocardioides, and Rhodococcus. oup.comnih.gov

Three newly isolated sulfate-reducing bacterial strains, Desulfovibrio sp. strain SHV, Desulfococcus sp. strain WHC, and Desulfomicrobium sp. strain WHB, have been shown to cometabolize 4-nitrodiphenylamine, a structurally similar compound. These bacteria reduce the nitro group to an amino group.

Environmental Degradation Kinetics

The rate of biodegradation of this compound is a key factor in its environmental persistence. One study using a static-culture screening procedure with a microbial inoculum from settled domestic wastewater found that this compound is readily biodegradable. chemicalbook.in In this study, a degradation of 97.5% was observed after 7 days of incubation, indicating rapid microbial adaptation. chemicalbook.in

While specific kinetic parameters like half-life in various environmental compartments are not extensively documented for this compound itself, studies on similar compounds like p-nitrophenol (PNP) provide a framework for understanding the kinetics. The degradation of PNP by various bacterial strains has been shown to follow Michaelis-Menten kinetics. nih.gov For instance, the apparent K_m values for PNP degradation by Ralstonia sp. SJ98, Arthrobacter protophormiae RKJ100, and Burkholderia cepacia RKJ200 were found to be 0.32, 0.28, and 0.23 mM, respectively. nih.gov The maximum rates of degradation (V_max) also varied among the strains. nih.gov It is plausible that the degradation of this compound by specific microbial populations would exhibit similar kinetic behavior.

Computational Chemistry and Theoretical Studies of 4 Nitrobiphenyl

Electronic Structure Calculations of 4-Nitrobiphenyl (B1678912)

The electronic structure of a molecule dictates its fundamental chemical and physical properties. For this compound, computational methods are employed to understand the distribution of electrons, orbital energies, and reactive sites.

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. wikipedia.org It has been applied to this compound and related compounds to determine optimized geometry, electronic properties, and vibrational spectra. nih.govscirp.org

Calculations on related nitroaromatic compounds, such as 4-nitroaniline (B120555), using the B3LYP functional have been effective in analyzing the molecular geometry, vibrational frequencies, and electronic properties. researchgate.net A key aspect of this compound's structure is the dihedral angle between the two phenyl rings, which DFT calculations on nitrobiphenyl have determined to be approximately 38°. This twist from planarity is a result of steric hindrance between the ortho-hydrogens of the two rings.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net For nitroaromatic compounds, the HOMO is typically distributed over the phenyl ring, while the LUMO is often localized on the nitro group, indicating its electron-accepting nature. researchgate.nettci-thaijo.org This charge transfer character is fundamental to the molecule's properties. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations, as they reveal the charge distribution and sites susceptible to electrophilic and nucleophilic attack. For nitroaromatic compounds like 4-nitroaniline and 4-nitrophenol (B140041), the negative potential is concentrated around the oxygen atoms of the nitro group, identifying these as the primary sites for electrophilic attack. tci-thaijo.org

Table 1: Calculated Electronic Properties of Nitroaromatic Compounds using DFT Note: This table includes data from related compounds to illustrate the typical results obtained from DFT calculations for this class of molecules.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 4-nitroaniline | B3LYP | - | - | 4.24 researchgate.net |

| 4-nitrophenol | B3LYP/6-311+G | - | - | 3.76 researchgate.net |

The Complete Neglect of Differential Overlap (CNDO) method, specifically its CNDO/2 variant, is an earlier semi-empirical quantum mechanical method. wikipedia.orgwikipedia.org It simplifies the calculation of electron-electron repulsion to speed up computations. wikipedia.org This method has been used to calculate properties like net atomic charges and molecular dipole moments. wikipedia.orgasianpubs.org

For substituted biphenyls, such as 4-heptyl-4'-nitrobiphenyl, the CNDO/2 method has been employed to evaluate net atomic charges and dipole moments at each atomic center. asianpubs.org These calculations are the first step in determining intermolecular interaction energies, which are crucial for understanding the ordering in molecular systems like liquid crystals. asianpubs.org CNDO/S (CNDO with spectroscopic parameterization) calculations have also been used to analyze the electronic transitions and dipole moments of twisted donor-acceptor biphenyls, providing insights into their photophysical properties. acs.org

Table 2: CNDO/2 Calculated Properties for a Substituted this compound

| Compound | Property | Calculated Value |

|---|---|---|

| 4-heptyl-4'-nitrobiphenyl | Total Energy (a.u) | -171.42 asianpubs.org |

| Binding Energy (a.u) | -22.35 asianpubs.org | |

| Total Dipole Moment (Debye) | 2.64 asianpubs.org |

Density Functional Theory (DFT) Applications

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.govcresset-group.com This approach allows for the exploration of the conformational landscape, identifying stable and low-energy states of a molecule. cresset-group.commdpi.com

For this compound, conformational analysis is centered on the degree of rotation around the C-C single bond connecting the two phenyl rings. This rotation is defined by the inter-ring dihedral angle. As established by DFT calculations, the molecule is non-planar with a significant twist angle to alleviate steric strain. While specific MD simulation studies focused solely on this compound are not prevalent in the reviewed literature, the methodology is broadly applied to biomolecular systems and complex organic molecules to understand their dynamic behavior, stability, and interactions. nih.govmdpi.com The conformational flexibility, particularly the rotation of the phenyl rings, is a key factor in its interaction with biological systems and its reorganization energy during chemical reactions.

Spectroscopic Property Predictions (e.g., NMR, FTIR, Mass Spectrometry)

Computational methods are invaluable for predicting and interpreting spectroscopic data.

NMR: Theoretical calculations of nuclear magnetic resonance (NMR) shielding tensors can predict chemical shifts (δ). nih.govrsc.org For derivatives like 4-Methoxy-4'-Nitrobiphenyl, DFT calculations have shown a good correlation between calculated and experimental ¹H and ¹³C NMR chemical shifts. nih.gov This predictive power is crucial for structure verification and assignment of experimental signals. schrodinger.com Online tools can also provide predictions for ¹³C NMR spectra based on a given structure. nmrdb.org

FTIR: DFT calculations are also used to predict vibrational frequencies, which can be correlated with experimental Fourier Transform Infrared (FTIR) and Raman spectra. scirp.orgresearchgate.net For nitroaromatic compounds, these calculations help in assigning the characteristic vibrational modes, such as the symmetric and asymmetric stretching of the NO₂ group, C-N stretching, and various bending and wagging modes of the nitro group. researchgate.net Theoretical spectra are often scaled to correct for approximations in the computational method and to achieve better agreement with experimental data. scirp.org